聚乙二醇;聚(乙二醇);PEG

描述

Polyethylene Glycol (PEG) is a synthetic chemical compound derived from petroleum . It is a hydrophilic (“water-loving”) polymer that is made by reacting ethylene oxide with ethylene glycol or with ethylene glycol oligomers (molecules that contain repeating units) or water . It is widely used in various applications, including as a laxative for the treatment of constipation, a moisture carrier, solvent, and thickener .

Synthesis Analysis

PEG is synthesized through the polymerization of ethylene oxide . The process involves the reaction of ethylene oxide with water, ethylene glycol, or ethylene glycol oligomers . The end products of the reaction are usually mixtures of compounds that differ in their chain lengths .

Molecular Structure Analysis

The structure of PEG is commonly expressed as H−(O−CH2−CH2)n−OH . The number of these repeating units defines the molecular weight of the compound, which in turn determines its physical and chemical properties .

Chemical Reactions Analysis

PEG has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods . In the presence of PEG, LC retention of macromolecules is altered and stability of their structure is maintained .

Physical And Chemical Properties Analysis

PEG is a water-soluble, biocompatible, and non-toxic compound . Its physical state varies depending on its molecular weight. While low molecular weight PEGs are generally viscous liquids, high molecular weight PEGs form waxy solids . It is hygroscopic and can absorb water from the environment .

科学研究应用

1. 热响应聚合物系统

PEG 因其无毒性、生物相容性和通用性而在医疗和生物应用中备受重视。最近的研究重点关注非线性 PEG 基单体,因为它们具有迷人的热行为。这些基于 PEG 的系统由于其在溶液中独特的特性、转变温度可调性和结构合成,在智能材料中显示出有希望的应用 (Badi, 2017)。

2. 生物医学植入物和器械钝化

PEG 的“隐身”特性使其适用于钝化生物医学植入物和器械的表面。研究表明,以特定构型组装的 PEG,如 POEGMA “瓶刷”,可以在保持其对非特异性结合的抵抗力的同时最大程度地减少抗原性。这对于减少聚合物刷基表面涂层在各种应用中的抗原性具有重要意义 (Joh et al., 2019)。

3. 药物输送和生物偶联

PEG 与蛋白质、肽、寡核苷酸和纳米颗粒(PEGylation)的结合在提高药物疗效和延长循环时间方面已得到充分证实。然而,患者中抗 PEG 抗体的形成凸显了在药物输送和生物偶联中需要 PEG 的替代聚合物 (Thai Thanh Hoang Thi et al., 2020)。

4. 纳米颗粒保护和药物输送效率

PEG 用于保护纳米颗粒免受血液中快速清除,其有效性取决于纳米颗粒的表面 PEG 密度。研究探索了 PEG 密度及其对小鼠生物行为的影响,表明较高的 PEG 密度可以导致更大的肿瘤组织蓄积和改善的抗肿瘤功效 (Xiao-Jiao Du et al., 2015)。

5. 氧化反应和“点击”PEG

PEG 可以被修饰以获得特定的功能,例如通过合成硫醚官能化 PEG,这为创建氧化反应和可点击聚合物开辟了可能性。这些特性在氧化还原反应纳米载体和其他生物技术领域具有潜在应用 (Herzberger et al., 2016)。

6. 机械化学 PEG 功能化

已经开发出无溶剂 PEG 功能化的机械化学程序,为传统方法提供了一种更可持续的替代方案。这使得 PEG 能够快速、清洁地衍生出各种功能,这对于其在药物开发和纳米技术中的应用至关重要 (Malca et al., 2017)。

7. 医药中的 PEG 替代品

由于 PEG 的免疫原性问题,研究已经调查了聚(2-恶唑啉)(POx)作为医药和生物医学应用中的潜在替代品。对 POx 在溶液中的流体力学性质和行为的研究表明,它们可能是 PEG 的有希望的替代品 (Grube et al., 2018)。

8. PEG 与蛋白质的相互作用

了解 PEG 与血液蛋白质之间的相互作用对于其在治疗制剂中的应用至关重要。分子动力学模拟已被用于表征这些相互作用,为 PEG 化药物和纳米载体的开发提供了至关重要的见解 (Settanni et al., 2017)。

作用机制

Target of Action

Polyethylene Glycol (PEG) is a polyether compound derived from petroleum with many applications, from industrial manufacturing to medicine . It is primarily used as an excipient in many pharmaceutical products, in oral, topical, and parenteral dosage forms . PEG is the basis of a number of laxatives . It is also used for bowel preparation before surgery or colonoscopy .

Mode of Action

PEG works by forming hydrogen bonds with water molecules, which prevents the reabsorption of water in the gastrointestinal tract, causing water retention in the stool and increasing osmotic pressure . This water retention softens the stool, making it easier to pass .

Biochemical Pathways

PEG is a synthetic polymer produced via polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . PEGs are water-soluble polymers that can form hydrogen bonds in a ratio of 100 water molecules per one PEG molecule . The process of adding PEG to biomolecules (peptides, proteins, and antibody fragments) is referred to as PEGylation . PEGylation can alter physiochemical properties of the molecules such as conformation, electrostatic binding, hydrophobicity, binding affinity and finally absorption and distribution patterns of drugs .

Pharmacokinetics

PEGylation can increase systemic retention of therapeutic agents . PEG provides stability, increased circulation duration, less immunogenicity, and the ability to control drug release kinetics, making it the perfect polymer backbone for drug conjugation . Additionally, PEG is easily functionalized with various linkers to enable site-specific targeting and promote drug attachment .

Result of Action

The cellular effects of PEG include cytotoxicity and autophagy . PEGylation can have a positive impact on drug delivery processes as it can improve drug solubility, reduce dosage frequency without diminished efficacy with potentially reduced toxicity, extend circulating life, increase drug stability, and enhance protection from proteolytic degradation .

Action Environment

The action of PEG can be influenced by environmental factors. For instance, the molecular weight (MW) and coverage density of the PEG coating on the surface of nanoparticles can affect the biophysical and chemical properties of nanoparticles . Higher PEG MW provides more hydrophilicity and flexibility and a higher effect of a steric hindrance than short PEG chains, resulting in a thicker protective layer and avoiding the interactions with biomolecules .

未来方向

The future holds great promise for PEG and its derivatives . Its biocompatibility and versatility make it an attractive material for biomedical and pharmaceutical research . Further advancements in PEGylation and other PEG-based technologies can potentially lead to breakthroughs in drug delivery and bioengineering .

属性

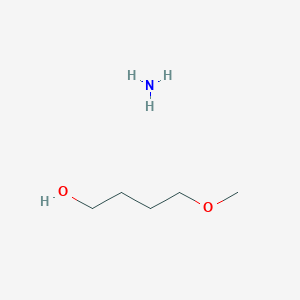

IUPAC Name |

azane;4-methoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2.H3N/c1-7-5-3-2-4-6;/h6H,2-5H2,1H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXWYVYNIFZMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCO.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

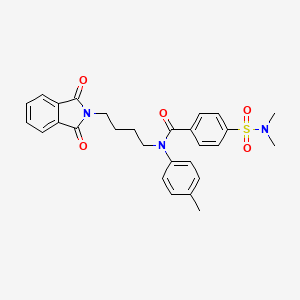

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2406267.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2406268.png)

![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-4-carboxamide](/img/structure/B2406272.png)

![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2406274.png)

![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)

![(E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2406277.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406279.png)

![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)

![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)